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Betmidin

Cat. No.: B12101844
M. Wt: 450.3 g/mol
InChI Key: OXJKSVCEIOYZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myricetin 3-arabinofuranoside is a member of the flavonoid-3-O-glycosides, a class of phenolic compounds where a flavonoid is O-glycosidically linked to a carbohydrate moiety at the C3-position . This compound is a specific glycosylated derivative of myricetin, a hexahydroxyflavone well-recognized for its nutraceutical value . It is found in various food sources, such as American cranberry, black chokeberry, and lingonberry, making it a potential biomarker for the consumption of these products . Preliminary research indicates that myricetin derivatives, including Myricetin 3-arabinofuranoside, possess significant antiglycaemic potential . Studies on adipocytes suggest that these compounds can activate the insulin signaling pathway, inducing glucose uptake and adipogenesis, and inhibit key carbohydrate-hydrolyzing enzymes like alpha-glucosidase and alpha-amylase . The broader myricetin aglycone has demonstrated a wide spectrum of biological activities in preclinical models, including anticancer effects by inducing apoptosis and modulating MAPK and PI3K/AKT signaling pathways , neuroprotective potential in models of Alzheimer's and Parkinson's diseases , and antimicrobial properties against various foodborne pathogens . The compound has also been isolated from Mimosa diplotricha . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O12 B12101844 Betmidin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O12

Molecular Weight

450.3 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2

InChI Key

OXJKSVCEIOYZQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O

Origin of Product

United States

Occurrence and Ecological Distribution of Myricetin 3 Arabinofuranoside

Natural Sources and Botanical Origins

Myricetin (B1677590) 3-arabinofuranoside has been identified in a variety of plant species across different families. Its presence is a result of the plant's secondary metabolism.

Research has confirmed the presence of Myricetin 3-arabinofuranoside in several plant species, including:

Mimosa diplotricha : This perennial shrub, belonging to the Fabaceae family, is a known source of Myricetin 3-arabinofuranoside. nih.govymerdigital.comebi.ac.uk

Sedum montanum : Also known as mountain stonecrop, this species from the Crassulaceae family has been reported to contain Myricetin 3-arabinofuranoside. nih.govsmolecule.comtandfonline.com Other species within the Sedum genus, such as Sedum reflexum, also produce this compound. smolecule.com

Lysimachia verticillaris L. : This herbaceous flowering plant from the Primulaceae family is another documented source. nih.govimist.manih.gov Studies have also detected it in Lysimachia nummularia. smolecule.com

Vaccinium species : Various species within the Vaccinium genus (family Ericaceae), which includes blueberries and bilberries, have been found to contain Myricetin 3-arabinofuranoside. mdpi.comnih.govunibz.itencyclopedia.pub

Other Documented Sources : The compound has also been identified in members of the Betulaceae family (e.g., Betula middendorfii), Polygonaceae family (e.g., Polygonum aviculare), and the Juglandaceae family (e.g., Rhoiptelea chiliantha). smolecule.com

Table 1: Documented Plant Sources of Myricetin 3-arabinofuranoside

Family Genus Species
Fabaceae Mimosa diplotricha nih.govymerdigital.comebi.ac.uk
Crassulaceae Sedum montanum nih.govsmolecule.comtandfonline.com, reflexum smolecule.com
Primulaceae Lysimachia verticillaris nih.govimist.manih.gov, nummularia smolecule.com
Ericaceae Vaccinium spp. mdpi.comnih.govunibz.itencyclopedia.pub
Betulaceae Betula middendorfii smolecule.com
Polygonaceae Polygonum aviculare smolecule.com

The concentration of Myricetin 3-arabinofuranoside can vary within different parts of a plant. In succulent species like Sedum montanum and Sedum reflexum, it is found in moderate to high concentrations, particularly within the photosynthetic tissues. smolecule.com In Vaccinium species, flavonoids, including derivatives of myricetin, are present in the fruits and leaves. mdpi.comnih.govencyclopedia.pub The distribution is influenced by factors such as the plant's developmental stage and environmental conditions. encyclopedia.pub For instance, in Vaccinium berries, flavonoid profiles change as the fruit ripens, with certain compounds accumulating in the skin. encyclopedia.pub

Co-occurrence with Related Flavonoid Glycosides and Aglycones

Myricetin 3-arabinofuranoside is often found alongside other related flavonoids. The specific profile of these co-occurring compounds can be characteristic of a particular plant species or genus.

In Lysimachia verticillaris, for example, Myricetin 3-arabinofuranoside is isolated along with its aglycone, myricetin, and other flavonoid glycosides such as myricetin 3-O-α-rhamnopyranoside, quercetin (B1663063) 3-O-β-glucopyranoside, quercetin 3-O-α-arabinofuranoside, and quercetin 3-O-α-rhamnopyranoside. nih.govnih.gov Other compounds like gallic acid and (+)-catechin also co-exist in this species. nih.govnih.gov

Similarly, in Mimosa diplotricha, Myricetin 3-arabinofuranoside is found with a suite of other flavonoids, including quercetin-3-O-arabinofuranoside and myricetin-3-O-xylopyranoside. ymerdigital.com The aglycones myricetin and quercetin are also present. ymerdigital.com

Vaccinium species are rich in a variety of flavonoid glycosides. Alongside Myricetin 3-arabinofuranoside (referred to as myricetin 3-arabinoside in some literature), these plants contain other myricetin glycosides like myricetin 3-glucoside and myricetin 3-O-rhamnoside. mdpi.comencyclopedia.pub They also feature a wide array of quercetin glycosides. mdpi.comencyclopedia.pub

The aglycone myricetin is a common feature in plants that produce Myricetin 3-arabinofuranoside, as it is the direct precursor to which the arabinofuranose sugar moiety is attached. smolecule.comnih.gov Other common aglycones found in these plants include quercetin and kaempferol. nih.govkahaku.go.jp

Table 2: Co-occurring Compounds with Myricetin 3-arabinofuranoside in Selected Species

Plant Species Co-occurring Flavonoids and Related Compounds
Lysimachia verticillaris Myricetin, Myricetin 3-O-α-rhamnopyranoside, Quercetin 3-O-β-glucopyranoside, Quercetin 3-O-α-arabinofuranoside, Quercetin 3-O-α-rhamnopyranoside, Gallic acid, (+)-Catechin nih.govnih.gov
Mimosa diplotricha Myricetin, Quercetin, Quercetin-3-O-arabinofuranoside, Myricetin-3-O-xylopyranoside ymerdigital.com

Isolation and Purification Methodologies for Myricetin 3 Arabinofuranoside

Extraction Techniques from Natural Biological Matrices

The initial step in isolating Myricetin (B1677590) 3-arabinofuranoside from plant sources involves extracting the crude mixture of compounds. General techniques for flavonoid extraction include maceration, percolation, and Soxhlet extraction. researchgate.net The choice of solvent is critical and is typically based on the polarity of the target compounds. rsc.org

For flavonoids like Myricetin 3-arabinofuranoside, polar solvents are generally employed. researchgate.net A common approach begins with solvent partitioning, where the crude plant extract is sequentially extracted with solvents of increasing polarity. rsc.org This method effectively separates compounds into different fractions based on their solubility. rsc.org For instance, in the processing of Acacia mearnsii leaves, a protocol involving solvent partitioning with petroleum ether, dichloromethane, and ethyl acetate (B1210297) is used to remove less polar components before extracting the target flavonoids. rsc.org

Methanol (B129727) is a frequently used solvent for the initial extraction of flavonoids from plant material, such as the leaves of Cornus species or Acacia mearnsii. rsc.orgkahaku.go.jp In the case of isolating flavonoids from cranberries, a mixture of HPLC-grade solvents including methanol, ethyl acetate, and acetone (B3395972) has been utilized. nih.govresearchgate.net The resulting crude extract is often concentrated under vacuum using a rotary evaporator to remove the solvent before proceeding to purification steps. researchgate.net

Chromatographic Purification Strategies

Following initial extraction, chromatographic techniques are indispensable for separating Myricetin 3-arabinofuranoside from other co-extracted compounds.

Low-pressure column chromatography is a fundamental purification step used to fractionate the crude extract. spandidos-publications.comrsc.org Common stationary phases include macroporous adsorbent resins and Sephadex LH-20. spandidos-publications.comrsc.org

In a study on Acacia mearnsii leaves, the crude flavonoid extract was first subjected to a macroporous adsorbent resin column. rsc.org Elution was performed with a gradient of different solvents to separate the compounds. rsc.org Fractions were eluted sequentially with deionized water, followed by increasing concentrations of methanol (20%, 40%, 100%), and finally 60% acetone. rsc.org

Sephadex LH-20 column chromatography is widely used for further purification of flavonoid-rich fractions. spandidos-publications.comresearchgate.net This gel filtration chromatography separates molecules based on their size. It has been successfully employed in the isolation protocols for flavonoids from cranberries, Sageretia thea, and Myrcia bella. spandidos-publications.comresearchgate.netmdpi.com Typically, methanol or aqueous methanol (e.g., 70% MeOH) is used as the mobile phase. kahaku.go.jpmdpi.com

Table 1: Examples of Column Chromatography Applications for Myricetin 3-arabinofuranoside Purification

Plant SourceStationary PhaseMobile PhasePurposeReference
Acacia mearnsiiMacroporous Adsorbent ResinStepwise gradient: Deionized water, 20% MeOH, 40% MeOH, 100% MeOH, 60% AcetoneInitial fractionation of crude extract rsc.org
Acacia mearnsiiSephadex LH-20Not specifiedFurther purification of flavonoid fraction researchgate.netrsc.org
CranberrySephadex LH-20Not specifiedSeparation of crude flavonoid extract spandidos-publications.com
Myrcia bellaSephadex LH-20MethanolFractionation of flavonoid glycosides mdpi.com
Sageretia theaSephadex LH-20Not specifiedFractionation and separation of polar constituents researchgate.net

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC), particularly in its preparative or semi-preparative formats, is the definitive technique for isolating Myricetin 3-arabinofuranoside to a high degree of purity. rsc.orgrsc.org Reversed-phase (RP) columns, such as those with a C18 stationary phase, are most commonly used. nih.govrsc.org

One detailed method for isolating Myricetin 3-α-arabinofuranoside from cranberries employed a semi-preparative HPLC system. nih.gov The separation was achieved on a Luna C18 column with a gradient elution system composed of acidified water/methanol and acetonitrile (B52724)/water/methanol mixtures at a high flow rate. nih.gov

Another established method involves the purification of Myricetin 3-O-arabinoside from Acacia mearnsii leaf extracts using preparative RP-HPLC. rsc.org This method also utilized a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid. rsc.org The detection of the eluting compounds is typically monitored at wavelengths specific to flavonols, such as 357 nm or 366 nm. nih.govrsc.org

Table 2: HPLC Parameters for Isolation of Myricetin 3-arabinofuranoside from Cranberry

ParameterSpecification
System Semi-preparative HPLC
Column Luna 5 μm C18 (2) 100 Å, 250 × 21 mm
Mobile Phase A 90% water, 10% methanol (pH 3.5 with formic acid)
Mobile Phase B 60% acetonitrile, 10% water, 20% methanol (pH 3.5 with formic acid)
Gradient 0-100% B over 40 minutes
Flow Rate 21 mL/min
Detection 366 nm
Source: nih.gov

**Table 3: Preparative HPLC Parameters for Isolation of Myricetin 3-arabinofuranoside from *Acacia mearnsii***

ParameterSpecification
System Preparative RP-HPLC
Column Spherical C18 (40–60 μm), 172.7 mm × 21.3 mm
Mobile Phase A 0.1% formic acid in water
Mobile Phase B Acetonitrile
Gradient 5-50% B over 35 minutes
Flow Rate 5 mL/min
Detection 255 nm and 357 nm
Source: rsc.orgnih.gov

Methodological Refinements for High-Purity Compound Acquisition

Achieving high purity (e.g., >95%) for Myricetin 3-arabinofuranoside typically requires a combination of the aforementioned techniques in a sequential manner. spandidos-publications.comnih.gov A single chromatographic step is often insufficient to resolve the compound from structurally similar flavonoids. rsc.org

A refined methodology, as demonstrated in the isolation from Acacia mearnsii, involves a comprehensive four-step process: initial solvent partitioning, followed by fractionation on a macroporous adsorbent resin column, further purification on a Sephadex LH-20 column, and a final polishing step using preparative RP-HPLC. rsc.orgrsc.org This systematic approach led to the isolation of Myricetin 3-O-arabinoside with a purity of 95.27%. rsc.org

In another example of methodological refinement, researchers isolating the compound from cranberries first obtained a partially purified fraction of 95% purity. nih.gov This fraction was then subjected to a second round of semi-preparative HPLC under the same conditions to yield the final compound at over 99% purity. nih.govresearchgate.net Advanced hyphenated techniques, such as HPLC-SPE-NMR (High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance spectroscopy), represent further refinements that allow for the isolation and characterization of minor compounds like Myricetin 3-arabinofuranoside directly from complex fractions. researchgate.net

Biosynthesis and Enzymatic Pathways of Myricetin 3 Arabinofuranoside

Precursor Biosynthesis: The Flavonoid Pathway Leading to Myricetin (B1677590) Aglycone

The journey to Myricetin 3-arabinofuranoside begins with the general phenylpropanoid pathway, which provides the basic building blocks for flavonoids. The formation of the myricetin aglycone, the core structure of the final compound, is a multi-step process within the flavonoid biosynthetic pathway. oup.com This pathway starts with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. oup.com Chalcone (B49325) synthase (CHS), a key enzyme, then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone. oup.comsmolecule.com This chalcone is then isomerized by chalcone isomerase (CHI) to form naringenin (B18129), a central intermediate. oup.comsmolecule.com

Naringenin can be hydroxylated at different positions on its B-ring, leading to a variety of flavonoids. For the synthesis of myricetin, naringenin is first converted to dihydrokaempferol (B1209521) (DHK) by flavanone (B1672756) 3-hydroxylase (F3H). mdpi.comnih.gov DHK then serves as a crucial branching point.

Role of Flavonoid 3',5'-Hydroxylase (F3'5'H) in Myricetin Formation

The defining step in the synthesis of myricetin is the hydroxylation of the B-ring at both the 3' and 5' positions. This reaction is catalyzed by Flavonoid 3',5'-Hydroxylase (F3'5'H), a cytochrome P450 enzyme. mdpi.comfrontiersin.orgfrontiersin.org F3'5'H can act on two substrates: dihydrokaempferol (DHK) or dihydroquercetin (DHQ), which is formed from DHK by the action of Flavonoid 3'-Hydroxylase (F3'H). mdpi.comnih.gov The action of F3'5'H on either of these substrates leads to the formation of dihydromyricetin (B1665482) (DHM). mdpi.comnih.gov The presence and activity of F3'5'H are critical determinants of a plant's ability to produce myricetin and its derivatives, as it is required for the synthesis of delphinidin-derived anthocyanins and myricetin-derived flavonols. mdpi.comfrontiersin.org In some plant species, the absence of F3'5'H activity prevents the production of purple or blue flower colors. nih.gov

Involvement of Flavonol Synthase (FLS) in the Final Steps

Once dihydromyricetin (DHM) is formed, the final step in the creation of the myricetin aglycone is catalyzed by Flavonol Synthase (FLS). mdpi.comnih.gov FLS, a Fe(II)/2-oxoglutarate-dependent dioxygenase, introduces a double bond between the C2 and C3 positions of the C-ring of DHM, converting it into myricetin. mdpi.com FLS is considered a key rate-limiting enzyme in the flavonol biosynthesis pathway, and its activity is often positively correlated with the total concentration of flavonol derivatives in plant tissues. mdpi.comresearchgate.net

Glycosylation Mechanisms and Specificity of Arabinofuranosyl Transfer

Following the synthesis of the myricetin aglycone, the final step in the formation of Myricetin 3-arabinofuranoside is the attachment of an L-arabinofuranose sugar moiety. This process, known as glycosylation, is crucial as it can alter the solubility, stability, and biological activity of the flavonoid. mdpi.comoup.com

Enzymatic Glycosyltransferases (UGTs) and Their Regioselectivity at the 3-Position

The glycosylation of flavonoids is primarily carried out by a large family of enzymes called UDP-dependent glycosyltransferases (UGTs). oup.commdpi.com These enzymes catalyze the transfer of a sugar residue from an activated sugar donor, such as UDP-arabinose, to a specific hydroxyl group on the flavonoid acceptor molecule. oup.commaxapress.com Plant UGTs exhibit a high degree of regioselectivity, meaning they specifically target certain hydroxyl groups on the flavonoid scaffold. utexas.edu The C-3 hydroxyl group of flavonols like myricetin is a common site for glycosylation. mdpi.com Several studies have identified UGTs that show a preference for the 3-OH position of flavonoids. core.ac.ukoup.com The specific UGT responsible for the arabinosylation of myricetin at the 3-position would determine the formation of Myricetin 3-arabinofuranoside.

Molecular Aspects of L-Arabinofuranose Addition

The addition of L-arabinofuranose to myricetin involves the formation of an O-glycosidic bond between the anomeric carbon of the arabinose sugar and the 3-hydroxyl group of the myricetin molecule. foodb.caresearchgate.net The sugar donor for this reaction is UDP-L-arabinose, which is synthesized in the plant cell through the nucleotide sugar metabolism pathway. smolecule.comnih.gov The specific UGT involved recognizes both the myricetin aglycone and the UDP-L-arabinose donor, facilitating the transfer reaction. The resulting Myricetin 3-arabinofuranoside is a more water-soluble and stable compound compared to its aglycone precursor. smolecule.com

In Planta Metabolic Flux and Regulation of Myricetin 3-arabinofuranoside Biosynthesis

The production of Myricetin 3-arabinofuranoside in plants is a highly regulated process, influenced by both developmental cues and environmental stresses. The metabolic flux through the flavonoid pathway is controlled by the expression levels and activities of the biosynthetic enzymes involved.

The expression of key genes in the flavonoid pathway, including CHS, CHI, F3H, F3'5'H, and FLS, is often coordinately regulated by transcription factors, particularly those from the MYB, bHLH, and WD40 protein families. smolecule.comresearchgate.netnih.gov These transcription factors can act as activators or repressors, fine-tuning the production of specific flavonoids in response to various stimuli. For instance, light, particularly UV-B radiation, is a well-known inducer of flavonoid biosynthesis, leading to increased expression of pathway genes and accumulation of flavonols like myricetin. researchgate.net

Furthermore, the availability of precursors from the general phenylpropanoid pathway and the nucleotide sugar pathway can also influence the rate of Myricetin 3-arabinofuranoside synthesis. smolecule.com Nutrient availability, such as nitrogen levels, can impact the carbon flux towards flavonoid biosynthesis. smolecule.com The accumulation of Myricetin 3-arabinofuranoside can also vary depending on the plant tissue and its developmental stage, reflecting the specific physiological roles of this compound in different parts of the plant. frontiersin.org

Data Tables

Table 1: Key Enzymes in Myricetin Aglycone Biosynthesis

EnzymeAbbreviationFunctionSubstrate(s)Product
Chalcone SynthaseCHSCatalyzes the initial condensation step in flavonoid biosynthesis.p-Coumaroyl-CoA + 3x Malonyl-CoAChalcone
Chalcone IsomeraseCHIIsomerizes chalcone to flavanone.ChalconeNaringenin
Flavanone 3-HydroxylaseF3HHydroxylates flavanones at the 3-position.NaringeninDihydrokaempferol (DHK)
Flavonoid 3',5'-HydroxylaseF3'5'HHydroxylates the B-ring at the 3' and 5' positions. mdpi.comfrontiersin.orgDihydrokaempferol (DHK), Dihydroquercetin (DHQ)Dihydromyricetin (DHM)
Flavonol SynthaseFLSIntroduces a double bond in the C-ring to form a flavonol. mdpi.comresearchgate.netDihydromyricetin (DHM)Myricetin

Table 2: Glycosylation of Myricetin

Enzyme FamilyAbbreviationFunctionSugar DonorAcceptorProduct
UDP-dependent GlycosyltransferaseUGTTransfers a sugar moiety to the flavonoid aglycone. oup.commdpi.comUDP-L-arabinofuranoseMyricetinMyricetin 3-arabinofuranoside

Advanced Analytical Techniques for Structural Elucidation and Quantification of Myricetin 3 Arabinofuranoside

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is a cornerstone for the analysis of Myricetin (B1677590) 3-arabinofuranoside, offering high sensitivity and specificity. When coupled with chromatographic separation, it becomes a powerful tool for both identification and quantification.

Liquid chromatography-mass spectrometry (LC-MS) is extensively used for the detection and structural analysis of Myricetin 3-arabinofuranoside. creative-proteomics.com In LC-MS analysis, the compound is first separated from other components in a sample by liquid chromatography and then ionized and detected by the mass spectrometer. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which is a key identifier. For Myricetin 3-arabinofuranoside, the deprotonated molecular ion [M-H]⁻ is typically observed at m/z 449. nih.govmdpi.comresearchgate.net

Tandem mass spectrometry (LC-MS/MS) provides further structural confirmation through fragmentation analysis. creative-proteomics.com By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated. A common fragmentation pathway for Myricetin 3-arabinofuranoside involves the loss of the arabinofuranose (pentose) moiety, resulting in a major product ion corresponding to the myricetin aglycone at m/z 317 or 316. nih.govmdpi.com Additional fragment ions can also be observed, providing further structural details. For instance, in some analyses, fragment ions at m/z 271, 179, and 136 have been reported. nih.gov This fragmentation pattern is crucial for distinguishing it from other isomers and related compounds.

Table 1: LC-MS/MS Fragmentation Data for Myricetin 3-arabinofuranoside
Precursor Ion [M-H]⁻ (m/z)Major Product Ion (m/z)Corresponding FragmentReference
449.16316.10Myricetin aglycone nih.gov
449.0722316Myricetin aglycone mdpi.com
449317Myricetin aglycone researchgate.net
463317Myricetin aglycone nih.gov

For enhanced separation efficiency and mass accuracy, Ultra-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF-MS) is employed. nih.govmdpi.com UPLC utilizes smaller particle-sized columns, leading to faster analysis times and better resolution compared to conventional HPLC. tjpr.org The Q-TOF mass analyzer provides high-resolution mass data, allowing for the determination of the elemental composition of the parent and fragment ions with high accuracy. mdpi.com

This high-resolution capability is critical for the unambiguous identification of Myricetin 3-arabinofuranoside, especially in complex mixtures containing numerous other phenolic compounds. nih.gov For example, a study on Acacia mearnsii leaves used UPLC-QTOF-MS to identify Myricetin 3-arabinofuranoside, observing the [M-H]⁻ ion at m/z 449.16, which corresponds to the chemical formula C₂₀H₁₈O₁₂. nih.gov The high mass accuracy helps to differentiate it from other compounds with the same nominal mass. The combination of UPLC with ion-mobility high-resolution mass spectrometry (IM-HRMS) further enhances separation and identification precision. vulcanchem.com

Myricetin 3-arabinofuranoside is often identified in the context of nontargeted metabolomic studies, which aim to comprehensively profile all small molecules in a biological sample. usda.gov In these studies, UPLC-MS platforms are used to generate vast datasets of chemical features from different samples. usda.gov Advanced chemometric tools are then used to analyze this data and pinpoint compounds that vary between sample groups.

For instance, a nontargeted metabolomic study of different cranberry cultivars identified Myricetin 3-arabinoside as one of the compounds contributing to phytochemical diversity among the varieties. usda.gov Similarly, such approaches have been used to study the chemical composition of green tea during processing and in pomegranate juice to assess quality. sciopen.comlcms.cz In these large-scale analyses, the combination of retention time, accurate mass, and MS/MS fragmentation patterns is used for the putative identification of compounds like Myricetin 3-arabinofuranoside. usda.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While MS techniques are powerful for detection and tentative identification, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural elucidation of Myricetin 3-arabinofuranoside. vnu.edu.vnmdpi.com NMR allows for the complete assignment of the carbon and proton skeletons of the molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each atom in the molecule. nih.govvnu.edu.vn The ¹H NMR spectrum of Myricetin 3-arabinofuranoside shows characteristic signals for the aromatic protons of the myricetin backbone and the protons of the arabinofuranose sugar moiety. vnu.edu.vn Similarly, the ¹³C NMR spectrum reveals the chemical shifts for all carbon atoms, including the aglycone and the sugar. nih.govvnu.edu.vn

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity between atoms. COSY experiments identify proton-proton couplings, helping to piece together the spin systems within the myricetin and arabinose units. nih.gov HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. researchgate.net

Table 2: Selected ¹H and ¹³C NMR Chemical Shift Data for Myricetin 3-arabinofuranoside
Atom¹H Chemical Shift (δ) in CD₃OD¹³C Chemical Shift (δ) in CD₃ODReference
H-66.19 (d, J=2.0 Hz)- vnu.edu.vn
H-86.38 (d, J=2.0 Hz)- vnu.edu.vn
H-2'7.36 (br s)- vnu.edu.vn
H-6'7.36 (br s)- vnu.edu.vn
C-3-136.19 vnu.edu.vn

For more detailed structural information, advanced NMR techniques are employed. Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR experiment that shows long-range couplings between protons and carbons (typically 2-3 bonds away). nih.govresearchgate.net This is particularly crucial for determining the point of glycosylation. For Myricetin 3-arabinofuranoside, an HMBC correlation between the anomeric proton of the arabinose sugar (H-1'') and the C-3 carbon of the myricetin aglycone confirms the attachment site. vnu.edu.vn

Selective Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms, which is essential for determining the stereochemistry and conformation of the molecule. researchgate.netnih.gov For instance, NOESY experiments can help to confirm the α- or β-configuration of the glycosidic linkage by observing the through-space interactions between the anomeric proton and protons on the aglycone. researchgate.net The combined use of these heteronuclear and NOESY experiments provides unambiguous and detailed structural insights, solidifying the identification of Myricetin 3-arabinofuranoside. researchgate.netrsc.org

Chromatographic Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., PDA)

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a cornerstone technique for the quantification and purity assessment of Myricetin 3-arabinofuranoside. This method offers high resolution and sensitivity, allowing for the effective separation of the target compound from a complex matrix of other phytochemicals. researchgate.netresearchgate.net The principle relies on the differential partitioning of analytes between a stationary phase, typically a C18 column, and a mobile phase. nacalai.comakjournals.com

The separation is commonly achieved using a reversed-phase (RP-HPLC) C18 column. akjournals.comscielo.br A gradient elution is often employed, utilizing a mobile phase consisting of two solvents, such as acidified water (often with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov This gradient allows for the efficient elution of a wide range of compounds with varying polarities. The flow rate is typically maintained between 0.2 and 1.0 mL/min. nacalai.comacs.org

The PDA detector plays a crucial role in both identification and purity assessment. It acquires the complete UV-Vis spectrum of the eluting compounds simultaneously. Flavonols like Myricetin 3-arabinofuranoside exhibit characteristic absorption maxima, typically in the range of 280 nm to 370 nm. researchgate.netjfda-online.com By comparing the retention time and the UV spectrum of a peak in the sample chromatogram with that of a pure standard, the compound can be identified. Furthermore, the PDA detector allows for peak purity analysis. If the spectra across a single chromatographic peak are homogeneous, it indicates the peak corresponds to a single, pure compound. researchgate.net

A typical HPLC-PDA system configuration for the analysis of Myricetin 3-arabinofuranoside and related flavonoids is detailed in the table below.

ParameterTypical ConditionsReference
ColumnReversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) akjournals.comacs.org
Mobile PhaseGradient of acidified water/acetonitrile or methanol nih.govnih.gov
Flow Rate0.2 - 1.0 mL/min nacalai.comacs.org
DetectionPDA at 280-370 nm researchgate.netjfda-online.com
Column Temperature30-40 °C researchgate.netnacalai.com

Quantitative Analysis of Myricetin 3-arabinofuranoside in Complex Natural Extracts

The quantitative analysis of Myricetin 3-arabinofuranoside in natural extracts is essential for standardizing herbal products and understanding their phytochemical composition. HPLC-PDA is the method of choice for this purpose due to its accuracy, precision, and reproducibility. akjournals.comjfda-online.com The process involves extracting the compound from the plant matrix, followed by chromatographic separation and detection.

Myricetin 3-arabinofuranoside has been identified and quantified in various plant species. For instance, it is a known constituent of plants from the Myrtaceae family, such as Eugenia uniflora (Pitanga) and species within the Myrcia genus. nih.govmdpi.comresearchgate.net It has also been isolated from the leaves of Acacia mearnsii and the fruits of Vaccinium macrocarpon (Cranberry). nih.govrsc.org In a study on Acacia mearnsii leaves, Myricetin 3-O-arabinoside was isolated and characterized, with its molecular formula confirmed as C₂₀H₁₈O₁₂. rsc.org Similarly, research on American cranberry has identified Myricetin 3-arabinofuranoside as one of the key flavonols. nih.govnih.gov

The quantification is typically performed using an external standard calibration method. A calibration curve is constructed by plotting the peak area against the concentration of a series of known standards of pure Myricetin 3-arabinofuranoside. jfda-online.com The concentration of the compound in the plant extract is then determined by interpolating its peak area on this curve.

The following table summarizes findings from various studies that have quantified Myricetin 3-arabinofuranoside or related myricetin glycosides in different plant sources.

Plant SpeciesPlant PartCompound IdentifiedConcentration / PresenceReference
Vaccinium macrocarpon (Cranberry)FruitMyricetin 3-arabinofuranosideIdentified and quantified nih.govnih.gov
Acacia mearnsiiLeavesMyricetin 3-O-arabinosideIsolated and characterized rsc.org
Myrcia bellaNot specifiedMyricetin 3-O-α-arabinofuranosideIdentified as a constituent mdpi.com
Guazuma ulmifoliaBark, FruitSource of phenolic compounds, including procyanidins related to myricetin mdpi.comnih.govga-online.org
Eugenia unifloraLeavesSource of myricetin glycosides nih.govresearchgate.netacademicjournals.org

Mechanistic Investigations of Biological Activities of Myricetin 3 Arabinofuranoside in Vitro and Pre Clinical Animal Models

Antioxidant Mechanisms and Free Radical Modulation

Myricetin (B1677590) 3-arabinofuranoside, a glycoside of the flavonoid myricetin, demonstrates significant antioxidant properties through various mechanisms, including the direct scavenging of reactive oxygen species (ROS) and the modulation of cellular antioxidant pathways.

Reactive Oxygen Species (ROS) Scavenging Capacity and Radical Trapping

Myricetin 3-arabinofuranoside exhibits the ability to directly scavenge free radicals. Its biological activities are largely attributed to its parent compound, myricetin, which is a potent antioxidant. smolecule.com The antioxidant action of these flavonoids involves donating hydrogen atoms or an electron to neutralize reactive oxygen species. biosynth.com This capacity is crucial in mitigating the damaging effects of oxidative stress on cellular components. The glycosylation of myricetin to form myricetin 3-arabinofuranoside can modulate its solubility and bioavailability, potentially influencing its efficacy as a radical scavenger. smolecule.com

Differential Antioxidant Pathways Compared to Myricetin Aglycone

The attachment of an arabinofuranoside group to the myricetin structure at the 3-position differentiates its antioxidant activity from that of the myricetin aglycone. The 3-hydroxyl group is known to be crucial for the antioxidant potential of flavonols. mdpi.com Studies comparing myricetin aglycone with its glycoside derivatives, such as myricetin-3-O-galactoside, have shown that the aglycone generally possesses superior antioxidant activity. nih.govresearchgate.net This is because the glycosylation at the 3-O position can limit the redox-dependent antioxidant pathways at the propagation step of a radical chain reaction. nih.govresearchgate.net Although both the aglycone and its glycoside can trap free radicals, the aglycone is considered a more potent antioxidant due to the unrestricted availability of its hydroxyl groups. nih.govresearchgate.net

Table 1: Comparison of Antioxidant Activity between Myricetin Glycosides and Aglycone

Compound Antioxidant Activity Comparison Reference
Myricetin 3-O-galactoside Inferior antioxidant compared to myricetin aglycone. nih.govresearchgate.net
Myricetin Aglycone Possesses higher antioxidant activity due to the free 3-hydroxyl group. mdpi.comnih.govresearchgate.net

Protection against Oxidative Stress-Induced Cellular Damage (e.g., H2O2-induced cell damage)

Myricetin and its glycosides have been shown to protect cells from damage induced by oxidative stress, such as that caused by hydrogen peroxide (H2O2). nih.govscispace.commdpi.com These compounds can inhibit the generation of ROS and activate cellular antioxidant enzymes, thereby preventing apoptosis (cell death) triggered by oxidative stress. nih.govmdpi.com The protective mechanism involves the regulation of signaling pathways like PI3K/Akt and MAPK. nih.govmdpi.com Furthermore, myricetin can restore the levels and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are often depleted during oxidative stress. nih.govmdpi.com

Cellular and Molecular Interventions in Anti-inflammatory Processes

Myricetin 3-arabinofuranoside, primarily through its aglycone myricetin, exerts anti-inflammatory effects by modulating the production of inflammatory mediators and interfering with key signaling pathways.

Inhibition of Pro-inflammatory Cytokine Secretion (e.g., IL-6, IL-8, MMP-3)

Myricetin has been demonstrated to inhibit the secretion of several pro-inflammatory cytokines and matrix metalloproteinases (MMPs). In studies involving Porphyromonas gingivalis-stimulated gingival fibroblasts, myricetin was found to suppress the release of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Matrix Metalloproteinase-3 (MMP-3). nih.gov Similarly, in other inflammatory models, myricetin has been shown to reduce the production of IL-6. acs.orgnih.govimist.manih.gov This inhibition of inflammatory mediators suggests a potential role for myricetin and its derivatives in managing inflammatory conditions. nih.gov

Table 2: Effect of Myricetin on Pro-inflammatory Cytokine Secretion

Cytokine/Enzyme Effect Cell/Model System Reference
IL-6 Inhibition P. gingivalis-stimulated gingival fibroblasts, 5-FU-induced cardiac damage model, Diabetic cardiomyopathy mice, Human chondrocytes nih.govacs.orgnih.govnih.gov
IL-8 Inhibition P. gingivalis-stimulated gingival fibroblasts nih.gov
MMP-3 Inhibition P. gingivalis-stimulated gingival fibroblasts nih.gov

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB)

A crucial mechanism underlying the anti-inflammatory activity of myricetin is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. smolecule.comnih.govnih.gov NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. nih.gov Myricetin has been shown to prevent the activation of NF-κB in various cell models, including monocytic cells and chondrocytes. nih.govnih.gov By inhibiting the NF-κB pathway, myricetin can effectively downregulate the expression of pro-inflammatory cytokines and enzymes, thereby mitigating the inflammatory response. nih.govnih.gov

Exploration of Anti-proliferative and Apoptosis-Inducing Pathways in Pre-clinical Cancer Models

Myricetin 3-arabinofuranoside, a glycoside of the flavonoid myricetin, has been the subject of research regarding its potential anti-cancer properties. These investigations have focused on its ability to halt the proliferation of cancer cells and induce programmed cell death, known as apoptosis. The following sections delve into the specific mechanisms through which this compound is thought to exert its effects in laboratory and animal studies.

Induction of Cell Cycle Arrest Mechanisms

Myricetin has been shown to induce cell cycle arrest in various cancer cell lines, a crucial mechanism for inhibiting tumor growth. researchgate.netfrontiersin.org Studies have demonstrated that myricetin can halt the cell cycle at the G2/M phase in hepatocellular carcinoma (HCC) cells and human glioma U251 cells. frontiersin.orgnih.gov This arrest prevents the cells from dividing and proliferating. In gastric cancer cells, myricetin has been observed to cause cell cycle arrest by regulating Ribosomal S6 kinase 2 (RSK2) and Mad1. researchgate.net Furthermore, in human esophageal adenocarcinoma OE33 cells, myricetin-induced G2/M arrest is mediated by the up-regulation of GADD45β and 14-3-3σ and the down-regulation of cyclin B1. nih.gov Some studies on related flavonoid glycosides, such as quercetin (B1663063) aglycone, have shown the ability to cause S/G2-phase arrest in certain ovarian cancer cell lines and G1/S-phase arrest in others, suggesting that the specific mechanisms can be cell-line dependent. uri.edu

Table 1: Research Findings on Cell Cycle Arrest by Myricetin and Related Compounds

Compound Cancer Model Effect Key Mediators Citation(s)
Myricetin Hepatocellular Carcinoma (HCC) G2/M phase arrest Downregulation of MARCH1, p-p38 MAPK, p-Stat3 frontiersin.org
Myricetin Human Glioma U251 cells G2/M phase arrest Time- and dose-dependent nih.gov
Myricetin Gastric Cancer cells (HGC-27, SGC7901) Cell cycle arrest Regulation of RSK2 and Mad1 researchgate.net
Myricetin Human Esophageal Adenocarcinoma (OE33) G2/M phase arrest Upregulation of GADD45β and 14-3-3σ; Downregulation of cyclin B1 nih.gov
Quercetin aglycone Ovarian Cancer (SKOV-3) S/G2-phase arrest Upregulation of p21, p18, p27, CDK2 uri.edu
Quercetin aglycone Ovarian Cancer (OVCAR-8) G1/S-phase arrest Upregulation of p21, CDK2 uri.edu

Activation of Programmed Cell Death (Apoptosis) Pathways (e.g., Caspase activation, Bcl-2 family modulation)

Myricetin and its derivatives have been found to trigger apoptosis in cancer cells through multiple pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, which regulate the intrinsic, or mitochondrial, pathway of apoptosis. Research has shown that myricetin can increase the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 in various cancer cells, including human glioma U251 cells, anaplastic thyroid cancer cells, and colon cancer cells. researchgate.netnih.gov This shift in balance leads to mitochondrial dysfunction and the release of pro-apoptotic factors. nih.gov

Furthermore, myricetin has been observed to activate caspases, a family of proteases that execute the final stages of apoptosis. nih.gov For instance, in human anaplastic thyroid cancer cells, myricetin treatment leads to the activation of caspase cascades. nih.gov In lung cancer cells, myricetin has been shown to activate the Caspase-3/GSDME pathway, leading to a form of programmed cell death called pyroptosis. frontiersin.org This activation can be initiated by endoplasmic reticulum (ER) stress, as evidenced by changes in ER stress-related proteins. nih.govfrontiersin.org

Table 2: Effects of Myricetin on Apoptosis Pathways in Pre-clinical Cancer Models

Cancer Model Apoptotic Pathway Key Molecular Events Citation(s)
Human Glioma U251 cells Intrinsic Pathway Increased Bax and Bad levels; Decreased Bcl-xl and Bcl-2 levels nih.gov
Human Anaplastic Thyroid Cancer cells (SNU-80 HATC) Intrinsic Pathway, Caspase Activation Increased Bax:Bcl-2 ratio; Activation of caspase cascades nih.gov
Colon Cancer Intrinsic Pathway Increased BAX/BCL-2 and BAK caspase cascade expression researchgate.net
Lung Cancer cells Caspase-3/GSDME Pathway, ER Stress Activation of Caspase-3 and GSDME; Increased ER stress markers frontiersin.org
Human Breast Cancer cells (MCF-7, T47D) Multiple Pathways Increased expression of caspase-3, -8, -9, p53 imist.ma

Inhibition of Cancer Cell Migration and Invasion

The spread of cancer to distant organs, a process involving cell migration and invasion, is a major cause of mortality. Myricetin has demonstrated the ability to inhibit these processes in various cancer models. nih.govimist.ma In brain cancer cells (MDA-MB-231Br), myricetin has been shown to significantly inhibit migration, invasion, and adhesion, and to reduce the activity of matrix metalloproteinases (MMP-2/9), which are enzymes that degrade the extracellular matrix, facilitating cell movement. nih.gov Similarly, in radioresistant lung cancer cells (A549-IR), myricetin has been found to inhibit migration and invasion by targeting the FAK-ERK pathway and reducing the expression of MMP-2 and MMP-9. imist.ma Studies on hepatocellular carcinoma MHCC97H cells also suggest that myricetin can inhibit their migration and invasion. imist.ma

Table 3: Inhibition of Cancer Cell Migration and Invasion by Myricetin

Cancer Cell Line Key Findings Molecular Targets Citation(s)
MDA-MB-231Br (Brain Metastatic Breast Cancer) Inhibition of migration, invasion, and adhesion Reduced MMP-2/9 activity nih.gov
A549-IR (Radioresistant Lung Cancer) Inhibition of migration and invasion FAK-ERK pathway, MMP-2 & MMP-9 imist.ma
MHCC97H (Hepatocellular Carcinoma) Inhibition of migration and invasion Not specified imist.ma
A431 (Skin Cancer) Inhibition of migration and invasion Dose-dependent reduction in motility ajol.info

Interactions with Signal Transduction Cascades (e.g., MAPK, PI3K/Akt)

Myricetin's anti-cancer effects are also mediated through its interaction with key signal transduction cascades that regulate cell growth, survival, and proliferation. The PI3K/Akt and MAPK signaling pathways are frequently dysregulated in cancer and are prominent targets of myricetin. frontiersin.orgnih.govnih.gov

In various cancer models, myricetin has been shown to inhibit the PI3K/Akt pathway. nih.govnih.govresearchgate.net It can directly interact with and suppress the kinase activity of Akt, competing with ATP for binding. nih.gov By inhibiting PI3K and Akt, myricetin disrupts downstream signaling, including the mTOR pathway, which is crucial for cell growth and proliferation. nih.govresearchgate.net This inhibition has been observed in hepatocellular carcinoma, pancreatic cancer, and other cancer types. nih.govresearchgate.net

Myricetin also modulates the MAPK pathway. nih.govnih.gov It can inhibit the activity of MEK1, a key kinase in the MAPK cascade, thereby suppressing the phosphorylation of its downstream target, ERK. nih.gov In hepatocellular carcinoma, myricetin has been found to inhibit the p38 MAPK pathway. frontiersin.org The modulation of these signaling pathways by myricetin ultimately contributes to the reduction of cancer cell proliferation and the induction of apoptosis. nih.govnih.gov

Table 4: Myricetin's Interactions with Signal Transduction Cascades

Pathway Cancer Model Effect of Myricetin Downstream Consequences Citation(s)
PI3K/Akt Various Cancers Inhibition of PI3K and Akt phosphorylation Disruption of mTOR activation, induction of apoptosis nih.govresearchgate.net
Hepatocellular Carcinoma Blocks PI3K/Akt signaling Reduced cell proliferation, induction of apoptosis nih.gov
MAPK Various Cancers Inhibition of MEK1 and MKK4 activity Downregulation of ERK phosphorylation, reduced VEGF expression nih.gov
Hepatocellular Carcinoma Inhibition of p38 MAPK pathway Induction of cell cycle arrest and autophagy frontiersin.org

Potential to Enhance Chemo- and Radiosensitivity in Experimental Cancer Models

A significant challenge in cancer treatment is the development of resistance to chemotherapy and radiotherapy. Emerging research suggests that myricetin may have the potential to sensitize cancer cells to these conventional therapies. imist.maresearchgate.net

In preclinical studies, the combination of myricetin with radiotherapy has been shown to enhance the radiosensitivity of lung cancer cells (A549 and H1299) both in vitro and in vivo. imist.maresearchgate.net This combination led to a significant suppression of cell survival and proliferation, and an increase in apoptosis compared to radiation alone. researchgate.net The underlying mechanism for this radiosensitizing effect is linked to increased caspase-3 protein expression. researchgate.net Furthermore, myricetin has been reported to reduce resistance to certain anticancer drugs. researchgate.net While the direct mechanisms for myricetin 3-arabinofuranoside are still under investigation, these findings with the aglycone myricetin point to a promising area of research for improving the efficacy of existing cancer treatments.

Neurobiological Research Applications

Beyond its anti-cancer properties, myricetin and its derivatives have been investigated for their potential applications in neurobiology. mdpi.comresearchgate.net The antioxidant and anti-inflammatory activities of myricetin are particularly relevant to neuroprotection. mdpi.com Studies have suggested that myricetin may be beneficial in protecting against neurodegenerative diseases such as Parkinson's and Alzheimer's. mdpi.com

Research has shown that myricetin can protect PC12 cells, a cell line used in neuroscience research, from damage. sfasu.edu It has also demonstrated neuroprotective and mitochondrio-protective effects. sfasu.edu The ability of myricetin to protect cells against oxidative stress-induced apoptosis is mediated through the regulation of the PI3K/Akt and MAPK signaling pathways. mdpi.comscispace.com While much of the research has focused on the aglycone, myricetin 3-arabinoside has been specifically noted for its antioxidant activity. sfasu.edu These preclinical findings suggest that myricetin 3-arabinofuranoside could be a valuable compound for further investigation in the context of neurodegenerative disorders and other neurological conditions.

Neuroprotective Effects in Retinal Degeneration and Blue Light-Induced Damage Models

Currently, there is a lack of direct scientific studies investigating the specific neuroprotective effects of Myricetin 3-arabinofuranoside in models of retinal degeneration or blue light-induced damage. However, research on structurally similar flavonoid glycosides provides valuable insights. A closely related compound, quercetin-3-O-α-L-arabinopyranoside (QA), has been examined for its protective mechanisms against blue light-induced retinal damage in both human retinal pigment epithelium (RPE) cells and mouse models.

In in vitro studies using A2E-laden RPE cells, a model for dry age-related macular degeneration (AMD), treatment with quercetin-3-O-α-L-arabinopyranoside was found to inhibit A2E uptake and protect the cells from blue light-induced apoptosis. researchgate.net Mechanistically, it was shown to suppress the activation of complement component C3 and the cleavage of poly (ADP-ribose) polymerase (PARP), both of which are involved in cell death pathways. researchgate.net Furthermore, in preclinical animal models, oral administration of this quercetin analogue protected the retina of Balb-c mice from degeneration following exposure to blue light, as evidenced by histological analysis showing preserved retinal layer thickness. researchgate.net The protective effects were associated with the inhibition of apoptosis and inflammation through the suppression of NF-κB p65 translocation, C3 activation, and PARP cleavage. researchgate.net

The blue light-induced retinal damage model is a widely accepted tool for preclinical studies, as it effectively mimics key aspects of retinal pathologies like AMD by inducing oxidative stress, photoreceptor apoptosis, and neuroinflammation. researchgate.netnih.gov While these findings on a quercetin-based arabinoside are promising, dedicated research is required to determine if Myricetin 3-arabinofuranoside confers similar retinoprotective benefits.

Cholinesterase and Tyrosinase Enzyme Inhibition Studies

Myricetin 3-arabinofuranoside has been identified as a constituent of plant extracts exhibiting notable enzyme-inhibiting properties, particularly against cholinesterases. In a study on Lysimachia verticillaris, Myricetin 3-O-α-arabinofuranoside was isolated from an ethyl acetate (B1210297) (EtOAc) fraction that displayed significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. mdpi.comnih.gov

The EtOAc fraction of L. verticillaris, which contains Myricetin 3-arabinofuranoside, demonstrated marked inhibition of both enzymes at a concentration of 200 µg/mL. mdpi.comnih.gov While the study highlighted the activity of the entire fraction, it points to the potential contribution of its components, including Myricetin 3-arabinofuranoside, to this effect. mdpi.com Flavonoid derivatives are well-recognized for their cholinesterase inhibitory potential. mdpi.com

Regarding tyrosinase, an enzyme involved in melanin (B1238610) production, the broader study on L. verticillaris evaluated its fractions for inhibitory activity, which is relevant for conditions involving hyperpigmentation. nih.gov However, specific inhibitory data for the purified Myricetin 3-arabinofuranoside against tyrosinase from this research is not detailed.

EnzymeSource FractionConcentrationInhibition (%)Reference
Acetylcholinesterase (AChE)L. verticillaris EtOAc Fraction200 µg/mL63.37 ± 1.74 mdpi.com
Butyrylcholinesterase (BChE)L. verticillaris EtOAc Fraction200 µg/mL83.82 ± 3.93 mdpi.com

Antimicrobial Research (In Vitro Studies)

Bacterial Growth Inhibition and Biofilm Formation Modulation (e.g., E. coli)

Myricetin 3-arabinofuranoside has been identified in plants known for their antimicrobial properties, particularly the cranberry (Vaccinium species). researchgate.netoup.comnih.gov Research has focused on the ability of cranberry polyphenols to prevent urinary tract infections by inhibiting the adhesion of uropathogenic Escherichia coli (UPEC) to host cells, a critical first step in biofilm formation and infection.

Studies have shown that flavonols, including myricetin and its derivatives, are key contributors to the anti-adhesion effects of cranberries against E. coli. researchgate.net A flavonol fraction from cranberry, which contained myricetin, was found to inhibit the adhesion of E. coli to human bladder cells. helsinki.fi While studies have not typically tested Myricetin 3-arabinofuranoside as an isolated compound, its presence in these biologically active extracts suggests it may play a role in modulating bacterial adhesion and preventing biofilm formation. researchgate.nethelsinki.fi The parent compound, myricetin, has been shown to inhibit the formation of curli-dependent biofilms in E. coli. helsinki.fi

Antiviral Activity Studies (e.g., HIV Reverse Transcriptase Inhibition)

Direct investigations into the antiviral activity of Myricetin 3-arabinofuranoside are limited. However, extensive research on its parent molecule, myricetin, and other myricetin glycosides has established their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

Myricetin has been reported to exhibit significant anti-HIV activity, with one of its primary mechanisms being the inhibition of reverse transcriptase (RT), a crucial enzyme for the replication of retroviruses like HIV. helsinki.fi Reverse-transcriptase inhibitors (RTIs) are a major class of antiretroviral drugs. Studies on other myricetin glycosides, such as myricetin-3-O-rhamnoside, have demonstrated that the addition of a sugar moiety can maintain or even improve antiviral efficacy. Some research suggests that myricetin glycosides may function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Although this provides a strong rationale, specific studies are needed to confirm that Myricetin 3-arabinofuranoside itself is an effective inhibitor of HIV reverse transcriptase.

Enzymatic Interaction Profiling (Beyond Specific Biological Activities)

Inhibition of Soluble Epoxide Hydrolase (sEH) by Flavonoid Arabinosides

There is no direct research available on the inhibition of soluble epoxide hydrolase (sEH) by Myricetin 3-arabinofuranoside. However, studies on the structurally analogous compound, quercetin-3-O-arabinoside (also referred to as quercetin-3-O-arabinoside), have provided detailed insights into how flavonoid arabinosides can interact with this enzyme. Soluble epoxide hydrolase is a therapeutic target for cardiovascular and inflammatory diseases because it metabolizes beneficial epoxy fatty acids.

A study on sEH inhibitors from Fuji apples identified quercetin-3-O-arabinoside as an active compound. It demonstrated inhibitory activity against sEH with a half-maximal inhibitory concentration (IC50) of 39.3 ± 3.4 µM. Kinetic analysis revealed that it acts as a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking simulations further suggested that quercetin-3-O-arabinoside binds to an allosteric site near the enzyme's active site, rather than directly competing with the natural substrate. These findings for a closely related arabinoside highlight a potential mechanism of action for Myricetin 3-arabinofuranoside, though this requires experimental validation.

CompoundEnzymeIC50 (µM)Inhibition TypeReference
Quercetin-3-O-arabinosideSoluble Epoxide Hydrolase (sEH)39.3 ± 3.4Mixed

Modulation of Carbohydrate-Metabolizing Enzymes (e.g., α-amylase, α-glucosidase)

The potential of Myricetin 3-arabinofuranoside to modulate carbohydrate metabolism has been investigated through its inhibitory effects on key digestive enzymes, primarily α-glucosidase and α-amylase. These enzymes are critical targets in managing postprandial hyperglycemia, as their inhibition can slow the breakdown and subsequent absorption of carbohydrates from the gut. doi.org

In vitro studies have provided direct evidence for the bioactivity of Myricetin 3-arabinofuranoside. In one study, Myricetin 3-O-α-L-arabinofuranoside isolated from the flowering aerial parts of Polygonum hyrcanicum demonstrated notable inhibitory activity against α-glucosidase. nih.gov The compound exhibited a half-maximal inhibitory concentration (IC50) of 4.2 ± 2.9 μM. nih.gov This potency was significantly greater than that of acarbose, a standard antidiabetic drug, which had an IC50 of 13.5 ± 1.7 μM in the same assay. nih.gov

The mechanism for flavonoid glycosides often involves specific interactions with the active site of α-glucosidase, impeding the breakdown of carbohydrates and consequently leading to a more gradual increase in post-meal blood glucose levels. doi.org

In Vitro α-Glucosidase Inhibitory Activity of Myricetin 3-O-α-L-arabinofuranoside

CompoundSource OrganismEnzymeIC50 (μM)Reference CompoundReference IC50 (μM)Source
Myricetin 3-O-α-L-arabinofuranosidePolygonum hyrcanicumα-Glucosidase4.2 ± 2.9Acarbose13.5 ± 1.7 nih.gov

Interactions with Drug-Metabolizing Enzymes (e.g., Cytochrome P450s) and Drug Efflux Pumps (e.g., P-glycoproteins)

The interaction of flavonoids with drug-metabolizing enzymes and efflux pumps is a critical area of investigation, as it can influence the pharmacokinetics of co-administered drugs. While direct research on Myricetin 3-arabinofuranoside is limited, extensive in vitro studies have been conducted on its parent aglycone, myricetin, revealing significant interactions with Cytochrome P450 (CYP) enzymes and P-glycoproteins (P-gp). nih.gov

Interactions with Cytochrome P450 (CYP) Enzymes

CYP enzymes, located primarily in the liver and small intestine, are responsible for the metabolism of a vast majority of clinically used drugs. medsafe.govt.nz Inhibition of these enzymes can lead to increased drug concentrations and potential toxicity, while induction can decrease drug efficacy. medicineslearningportal.org

In vitro studies using human and rat liver microsomes have shown that myricetin inhibits multiple CYP isoforms through various mechanisms. nih.gov In human liver microsomes, myricetin was found to be a noncompetitive inhibitor of CYP2C9 and CYP2D6, and an uncompetitive inhibitor of CYP3A4. nih.gov For rat liver microsomes, it acted as a competitive inhibitor of CYP2B1 and a mixed-type inhibitor for CYP3A2, CYP2C11, and CYP2D1. nih.gov Further studies in human hepatic cancer cell lines (HepG-2 and Huh-7) confirmed that myricetin inhibits CYP3A4 activity and downregulates its gene expression in a dose-dependent manner. d-nb.info

In Vitro Inhibitory Effects of Myricetin on Human and Rat Cytochrome P450 Isoforms

CYP IsoformSpeciesInhibition TypeInhibition Constant (Ki) (μM)Source
CYP3A4HumanUncompetitive143.1 nih.gov
CYP2C9HumanNoncompetitive31.12 nih.gov
CYP2D6HumanNoncompetitive53.44 nih.gov
CYP3A2RatMixed37.57 nih.gov
CYP2C11RatMixed14.88 nih.gov
CYP2D1RatMixed17.39 nih.gov
CYP2B1RatCompetitive69.70 nih.gov

Interactions with Drug Efflux Pumps

Drug efflux pumps, such as P-glycoprotein (P-gp, also known as MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), actively transport a wide range of substrates out of cells. This can be a major mechanism of chemoresistance in cancer cells. d-nb.info The inhibition of these pumps is a recognized mechanism of action for myricetin. nih.gov In hepatic cancer cells, myricetin was shown to inhibit the efflux function of MRP1 and downregulate its gene expression, indicating its potential to modulate multidrug resistance. d-nb.info

Structure Activity Relationship Sar Studies of Myricetin 3 Arabinofuranoside

Influence of the Arabinofuranosyl Moiety on Bioactivity Profiles

The presence of an arabinofuranosyl group at the 3-position of the myricetin (B1677590) backbone significantly influences its biological activity. Generally, the glycosylation of flavonoids affects their physicochemical properties, such as water solubility and bioavailability, which in turn can modulate their bioactivity. nih.gov

Research suggests that the addition of a sugar moiety, such as arabinofuranose, can alter the molecule's ability to interact with cellular targets. For instance, in a study on flavonoids from Polygonum bellardii, a crude extract containing myricetin-3-O-arabinofuranoside and its acetylated derivatives demonstrated cytotoxic and anti-inflammatory activities. acs.org While this study did not isolate the specific contribution of the arabinofuranosyl group, it points to the bioactivity of the glycosylated form.

The furanose form of the arabinosyl sugar, a five-membered ring, as opposed to the more common six-membered pyranose ring, may also play a role in its specific interactions and subsequent biological effects. However, detailed studies isolating the precise impact of the furanose configuration on the bioactivity of myricetin 3-arabinofuranoside are limited.

Comparative Analysis with Myricetin Aglycone and Other Myricetin Glycosides

A key aspect of SAR studies is the comparison of a glycoside with its aglycone (the non-sugar part) and other related glycosides.

Myricetin Aglycone vs. Myricetin 3-arabinofuranoside:

The antioxidant capacity of flavonoids is one of their most studied properties. A general principle in flavonoid SAR is that glycosylation, particularly at the C3 hydroxyl group, tends to decrease antioxidant activity compared to the corresponding aglycone. nih.gov This is because the C3 hydroxyl group is crucial for radical scavenging activity, and its blockage by a sugar moiety can diminish this potential. One study on a similar compound, myricetin-3-O-galactoside, demonstrated that it was a less effective antioxidant than the myricetin aglycone. nih.gov This suggests that Myricetin 3-arabinofuranoside likely exhibits lower antioxidant activity than myricetin itself.

Comparison with Other Myricetin Glycosides:

The type of sugar attached to the myricetin core also influences bioactivity. For instance, myricetin-3-O-rhamnoside has been shown to have potent α-amylase and α-glucosidase inhibitory activity. researchgate.net Another study found that myricetin-3-O-(2″-O-galloyl)-α-L-rhamnoside and myricetin-3-O-(4″-O-galloyl)-α-L-rhamnoside displayed excellent α-glucosidase inhibitory effects. researchgate.net

Below is a data table comparing the reported bioactivities of myricetin and some of its glycosides. It is important to note that these values are from different studies and experimental conditions may vary.

CompoundBioactivity AssayIC50 / EC50 (µM)
Myricetin DPPH radical scavenging~5-10 (representative range)
α-Glucosidase inhibitionPotent inhibitor
Soluble Epoxide Hydrolase (sEH) inhibition-
Myricetin 3-O-galactoside DPPH radical scavengingHigher than myricetin
Myricetin 3-O-rhamnoside α-Amylase inhibition65.17 µg/mL
α-Glucosidase inhibition69.02 µg/mL
Quercetin (B1663063) 3-O-arabinofuranoside Soluble Epoxide Hydrolase (sEH) inhibition39.3

Data compiled from various sources. Direct comparison should be made with caution due to differing experimental setups.

Correlation of Specific Hydroxyl Group Positions and Glycosidic Linkages with Observed Biological Effects

The biological activity of flavonoids is intricately linked to the number and position of hydroxyl (-OH) groups on their aromatic rings and the nature of the glycosidic bond.

Hydroxyl Groups:

The antioxidant activity of myricetin is largely attributed to the presence of multiple hydroxyl groups, particularly the catechol group (3',4'-dihydroxyl) and the pyrogallol (B1678534) group (3',4',5'-trihydroxyl) on the B-ring. nih.gov These groups are excellent hydrogen donors, which allows them to neutralize free radicals. The hydroxyl groups at the 5 and 7 positions on the A-ring also contribute to the antioxidant potential.

When the 3-hydroxyl group is involved in a glycosidic linkage, as in Myricetin 3-arabinofuranoside, it is no longer free to participate in radical scavenging, which, as mentioned, generally leads to a decrease in antioxidant activity. nih.gov

Glycosidic Linkage:

The position and stereochemistry of the glycosidic linkage are critical. The attachment of the arabinofuranosyl moiety at the C3 position of myricetin is a common feature in nature. This specific linkage influences how the molecule is recognized by enzymes and receptors. For example, the inhibitory activity of flavonoids on certain enzymes can be highly dependent on the location of the sugar.

In the case of quercetin 3-O-arabinofuranoside, a structurally similar flavonoid, it was found to be an inhibitor of soluble epoxide hydrolase (sEH) with an IC50 value of 39.3 µM. nih.gov This suggests that the 3-O-arabinosyl moiety can confer inhibitory activity against specific enzymes. While direct data for Myricetin 3-arabinofuranoside on sEH is unavailable, this finding provides a basis for future investigation into its enzyme inhibitory potential.

Biotechnological and Synthetic Biology Approaches for Myricetin 3 Arabinofuranoside Production

Chemical Synthesis Strategies and Optimization

The total chemical synthesis of Myricetin (B1677590) 3-arabinofuranoside is a complex process due to the multiple hydroxyl groups on both the myricetin aglycone and the arabinose sugar. This complexity necessitates a multi-step approach involving protection and deprotection strategies to ensure regioselectivity, meaning the sugar is attached at the correct hydroxyl group. smolecule.comasm.org

The general strategy involves:

Synthesis of the Myricetin Aglycone : The myricetin backbone can be synthesized through methods like the Kalff and Robinson synthesis, which uses ω-methoxyphloroacetophenone as a precursor. imist.maresearchgate.net Another route starts from the more readily available flavonoid, quercetin (B1663063), and introduces the additional hydroxyl group through an ortho-oxidation reaction. researchgate.net

Protection of Hydroxyl Groups : Before attaching the sugar, the reactive hydroxyl groups on myricetin, except for the one at the C-3 position, must be chemically blocked using protecting groups. This prevents unwanted side reactions and ensures the arabinose moiety is attached at the desired location. smolecule.com

Glycosylation : The protected myricetin is then reacted with a modified arabinofuranose donor molecule to form the glycosidic bond.

Deprotection : Finally, the protecting groups are removed to yield the final product, Myricetin 3-arabinofuranoside.

Optimization of this process focuses on improving the yield and purity at each step, particularly the regioselective glycosylation, which can be a low-yield step. asm.org While chemical synthesis offers a route to the compound, the multiple steps and purification challenges make it a difficult and often inefficient process. asm.orgnih.gov

Enzymatic and Microbial Biotransformation for Enhanced Production

To overcome the challenges of chemical synthesis, enzymatic and microbial biotransformation methods offer a highly specific and efficient alternative. asm.org These "green chemistry" approaches utilize biological catalysts—either isolated enzymes or whole microorganisms—to perform the glycosylation step under mild reaction conditions. smolecule.com

Enzymatic Synthesis: This method uses isolated enzymes called UDP-dependent glycosyltransferases (UGTs) to catalyze the transfer of a sugar from an activated sugar donor (like UDP-arabinose) to the myricetin aglycone. nih.govnih.gov The key advantage is the high regioselectivity of UGTs, which can specifically target the 3-OH position of the flavonoid, eliminating the need for complex protection/deprotection steps. jmb.or.kr

Microbial Biotransformation: This approach uses whole microbial cells, typically bacteria like Escherichia coli or yeast, as "cell factories." d-nb.info In a common strategy, the myricetin aglycone is supplied to a culture of microorganisms that have been engineered to produce the necessary components for glycosylation. nih.gov The microbes provide the activated sugar donor, UDP-arabinose, and the specific UGT enzyme to convert the myricetin into Myricetin 3-arabinofuranoside. nih.govjmb.or.kr This method has been successfully used to produce other flavonol glycosides, with research demonstrating near-total conversion of substrates like quercetin, kaempferol, and myricetin into their respective glycosides using engineered E. coli. nih.gov

Table 1: Comparison of Synthesis Strategies for Flavonoid Glycosides
StrategyKey FeaturesAdvantagesChallenges
Chemical Synthesis Multi-step process involving protection, glycosylation, and deprotection. smolecule.comasm.orgDoes not require biological systems.Low regioselectivity, often low yields, use of harsh chemicals, multiple purification steps. asm.orgnih.gov
Enzymatic Biotransformation Uses isolated UGT enzymes to attach the sugar moiety. nih.govHigh regioselectivity and stereoselectivity, mild reaction conditions. smolecule.comjmb.or.krCost of enzyme purification, requirement for specific activated sugar donors. nih.gov
Microbial Biotransformation Uses whole microorganisms (e.g., E. coli) to convert a precursor. d-nb.infonih.govIntegrates enzyme and sugar donor production, potential for high yields and scalability. nih.govoup.comRequires genetic engineering of the microbial host, optimization of fermentation conditions. d-nb.info

Genetic Engineering and Synthetic Biology Platforms for Optimized Biosynthesis

To create efficient microbial cell factories for producing Myricetin 3-arabinofuranoside, researchers employ advanced genetic engineering and synthetic biology techniques. The goal is to optimize the host organism, typically E. coli or yeast, to channel its resources towards making the desired product. nih.govresearchgate.net While direct production data for Myricetin 3-arabinofuranoside is limited, strategies developed for the closely related quercetin 3-O-arabinoside serve as a clear blueprint. nih.govjmb.or.kr

Key optimization strategies include:

Engineering the UDP-Arabinose Pathway : The host microbe must supply the sugar donor, UDP-arabinose. Since E. coli does not naturally produce large amounts of this sugar, its metabolic pathways are re-engineered. This involves overexpressing a suite of genes, often from plant sources, that constitute the UDP-arabinose biosynthetic pathway. nih.gov For instance, the overexpression of UDP-glucose dehydrogenase (ugd), UDP-xylose synthase (UXS), and UDP-xylose epimerase (UXE) can establish the pathway from the central metabolite UDP-glucose to UDP-arabinose. nih.govasm.org

Eliminating Competing Pathways : To maximize the carbon flux towards UDP-arabinose, competing metabolic pathways are shut down by deleting key genes. A common target for deletion is the arnA gene, which encodes an enzyme that consumes UDP-glucuronic acid, a critical precursor in the engineered pathway. nih.gov Removing this competition significantly boosts the pool of precursors available for UDP-arabinose synthesis. nih.gov

Introducing Specific Glycosyltransferases : The final step requires a UGT that can efficiently transfer arabinose to the 3-OH position of myricetin. Researchers identify and clone UGT genes from plants known to produce arabinoside glycosides. nih.gov For example, the enzyme AtUGT78D3 from Arabidopsis thaliana is known to specifically transfer arabinose from UDP-arabinose to the 3-hydroxy group of quercetin. nih.govasm.org A similar myricetin-specific UGT would be essential for a production platform. While some UGTs can act on myricetin, others like Fh3GT2 from Freesia hybrida cannot, highlighting the need for careful enzyme selection. nih.govfrontiersin.org

Developing Versatile Glycosylation Platforms : More advanced synthetic biology platforms engineer the central metabolism of the host to create a versatile glycosylation chassis. d-nb.info For example, E. coli strains have been engineered to utilize sucrose (B13894), a cheap substrate, by introducing a sucrose phosphorylase. This channels carbon into glucose-1-phosphate, a direct precursor for UDP-glucose, thereby boosting the supply for all subsequent UDP-sugar derivatives, including UDP-arabinose. d-nb.info Such platforms have shown activity with myricetin and could be adapted for large-scale, cost-effective production of various glycosides. d-nb.infonih.gov

Using these strategies, researchers have achieved significant production titers for analogous compounds. For example, engineered E. coli has produced approximately 160 mg/L of quercetin 3-O-arabinoside. nih.gov Similar approaches for myricetin glycosides have also been successful, with systems achieving over 95% conversion of myricetin into its rhamnoside or glucoside forms. nih.gov

Table 2: Key Genes in Engineered Biosynthesis of Flavonoid Arabinosides in E. coli
GeneSource OrganismFunction in Engineered PathwayReference
ugdEscherichia coliOverexpressed to increase the pool of UDP-glucuronic acid from UDP-glucose. nih.gov
UXSArabidopsis thalianaConverts UDP-glucuronic acid to UDP-xylose. nih.gov
UXEOryza sativa or othersEpimerizes UDP-xylose to create the final sugar donor, UDP-arabinose. jmb.or.krasm.org
arnAEscherichia coliDeleted to prevent the diversion of the precursor UDP-glucuronic acid into a competing pathway. nih.gov
AtUGT78D3Arabidopsis thalianaA UDP-dependent glycosyltransferase that specifically transfers arabinose to the 3-OH position of flavonoids like quercetin. nih.govasm.org

Advanced Research Perspectives and Future Directions

Identification of Novel Biological Targets and Signaling Networks

While much of the known biological activity of Myricetin (B1677590) 3-arabinofuranoside is often extrapolated from its aglycone, myricetin, dedicated research into the glycoside itself is crucial for identifying unique targets. The presence of the arabinofuranoside sugar at the 3-position can significantly alter its solubility, stability, and steric interactions with cellular components, potentially leading to novel biological effects.

Future research should prioritize screening Myricetin 3-arabinofuranoside against a broad range of enzymes and receptors. For instance, studies have shown that Myricetin 3-arabinofuranoside exhibits an inhibitory effect against the acetylcholinesterase (AChE) enzyme, a key target in neurodegenerative disease research. sci-hub.se This provides a strong rationale for exploring its interactions with other cholinesterases and neuronal receptors.

Furthermore, the extensive research on myricetin provides a roadmap for investigating its glycoside. Myricetin is known to interact with numerous central kinases and signaling pathways that regulate cell proliferation, inflammation, and apoptosis. cambridge.orgnih.gov These include the PI3K/Akt and MAPK signaling pathways, which are fundamental in cell survival and stress responses. nih.govmdpi.com Myricetin has also been shown to modulate the NF-κB pathway, a key regulator of inflammation, and to inhibit enzymes like xanthine (B1682287) oxidase (XO) and myeloperoxidase (MPO), which are involved in oxidative stress. mdpi.comnih.gov A primary goal for future studies will be to determine if Myricetin 3-arabinofuranoside can modulate these same pathways, and whether it does so as an intact molecule or only after being metabolized to its aglycone. The glycoside moiety could facilitate entry into the cell, potentially leading to different downstream effects or interacting with viral envelope glycoproteins, a mechanism proposed for other phenolic compounds. sci-hub.se

Table 1: Potential Biological Targets for Myricetin 3-arabinofuranoside Based on Known Myricetin Activity
Target ClassSpecific Target/PathwayKnown Effect of MyricetinPotential Research Direction for Myricetin 3-arabinofuranoside
Enzymes Acetylcholinesterase (AChE)InhibitoryFurther investigate direct inhibition and compare potency with the aglycone. sci-hub.se
Protein Kinases (PI3K, Akt, JAK1, MEK1)Direct binding and inhibitionScreen for direct binding and inhibitory activity of the intact glycoside. cambridge.orgmdpi.com
Xanthine Oxidase (XO)InhibitionAssess inhibitory potential to understand its role in reducing oxidative stress. nih.gov
Myeloperoxidase (MPO)InhibitionEvaluate its effect on MPO to determine anti-inflammatory potential. nih.gov
Caspases (e.g., Caspase-3)Activation, leading to apoptosisInvestigate if the glycoside can trigger caspase-dependent apoptotic pathways. nih.govoup.com
Signaling Pathways PI3K/Akt/mTOR PathwayInhibitionDetermine if the glycoside modulates this key cell survival pathway. nih.gov
MAPK PathwayModulationElucidate effects on different branches of the MAPK pathway (e.g., ERK, JNK, p38). nih.gov
NF-κB PathwayInhibition of activationStudy its ability to suppress this central inflammatory pathway. mdpi.com
Other Viral Proteins (e.g., Reverse Transcriptase)InhibitionExplore potential antiviral activity, focusing on interactions with viral glycoproteins. cambridge.orgsci-hub.se

Comprehensive Characterization of Myricetin 3-Arabinofuranoside Metabolites and Their Biological Relevance

Understanding the metabolic fate of Myricetin 3-arabinofuranoside is essential to interpreting its biological activity. The metabolism of flavonoid glycosides is a multi-step process, and identifying the resulting metabolites is a key area for future research.

The initial and most critical metabolic step for most flavonoid O-glycosides is deglycosylation. cambridge.orgsci-hub.se This hydrolysis, which cleaves the bond between myricetin and the arabinofuranose sugar, is thought to occur in the intestine, mediated by microbial hydrolases from the gut microflora or by intestinal enzymes like lactase phloridzin hydrolase (LPH). cambridge.orgmdpi.comsci-hub.se The resulting products are the aglycone, myricetin, and the sugar L-arabinofuranose.

Once the aglycone is liberated, it can be absorbed and undergo extensive phase I and phase II metabolism, primarily in the liver. sci-hub.se These biotransformations include hydroxylation, methylation, sulfation, and glucuronidation, leading to a variety of circulating metabolites. sci-hub.sesci-hub.se Future research must focus on using advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to identify and quantify these specific metabolites of Myricetin 3-arabinofuranoside in biological fluids and tissues. Determining whether the parent glycoside is absorbed intact, even in small amounts, is also a critical question. While aglycones are generally considered more bioavailable, some glycosides can be absorbed directly. mdpi.comnih.gov The biological relevance of these metabolites lies in their own potential bioactivity, which may differ significantly from both the parent glycoside and the myricetin aglycone.

Development of In Vitro Models and Advanced Pre-clinical Research Methodologies

To accurately predict the in vivo effects of Myricetin 3-arabinofuranoside, researchers must employ and develop more sophisticated preclinical models. Standard 2D cell cultures and cell-free assays have been valuable, but they often fail to replicate the complex microenvironments of living tissues. researchgate.net

Currently, Caco-2 cell monolayers are a widely used in vitro model to simulate the human intestinal epithelium and study the absorption and transport of flavonoids and their glycosides. mdpi.comnih.govacs.org These models have been instrumental in investigating whether flavonoid glycosides are transported intact or must first be hydrolyzed. For immunological studies, isolated murine lymphocytes and macrophages serve as suitable models to detect direct effects on immune cell proliferation and function. mdpi.com

Future research should move towards adopting more advanced methodologies that offer greater physiological relevance.

3D Cell Culture Models: Spheroids and organoids provide a three-dimensional architecture that better mimics tissue structure and cell-cell interactions. Developing 3D intestinal or liver models would allow for more accurate studies of the metabolism and bioactivity of Myricetin 3-arabinofuranoside.

Organ-on-a-Chip (OOC) Technology: These microfluidic devices contain living cells in continuously perfused microchambers, simulating the functions of a human organ. A "kidney-on-a-chip" model has already been used to assess the nephrotoxicity of kaempferol, another flavonoid. nih.govfrontiersin.org Developing gut-liver-on-a-chip systems could provide a powerful platform to study the complete absorption, metabolism, and potential systemic effects of Myricetin 3-arabinofuranoside in an integrated fashion.

These advanced models will be crucial for generating more reliable preclinical data and bridging the gap between in vitro findings and in vivo outcomes.

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Mechanistic Studies

The integration of "omics" technologies offers a powerful, unbiased approach to understanding the complex molecular mechanisms of Myricetin 3-arabinofuranoside. Instead of focusing on a single target, these technologies provide a global view of cellular responses.

Transcriptomics: By analyzing the entire set of RNA transcripts in a cell (the transcriptome), researchers can identify which genes are up- or down-regulated following treatment with the compound. This approach has been successfully used to identify genes involved in flavonoid glycoside biosynthesis in plants like safflower and to understand how plant cells respond to various stimuli. oup.compeerj.comfrontiersin.org Applying this to human cell models could reveal the signaling pathways and regulatory networks modulated by Myricetin 3-arabinofuranoside.

Proteomics: This technology analyzes the complete set of proteins (the proteome), providing a direct look at the functional machinery of the cell. Proteomics has been combined with metabolomics to study the degradation of flavonoid glycosides during the processing of white tea. nih.gov For Myricetin 3-arabinofuranoside, proteomics could identify protein targets, post-translational modifications, and changes in protein expression that underpin its biological effects.

Metabolomics: This involves the comprehensive analysis of all metabolites in a biological sample. It is essential for the work described in section 9.2 to identify the full spectrum of metabolites produced from the parent compound. Integrated metabolomics and transcriptomics have proven effective in elucidating the flavonoid biosynthesis pathways in various plants. peerj.comresearchgate.net

A multi-omics strategy, combining these approaches, will be instrumental in building a comprehensive picture of how Myricetin 3-arabinofuranoside interacts with biological systems, from gene expression to protein function and metabolic outcome.

Table 2: Potential Applications of Omics Technologies in Myricetin 3-arabinofuranoside Research
Omics TechnologyResearch QuestionPotential Outcome
Transcriptomics Which genes and signaling pathways are affected by the compound?Identification of modulated gene networks (e.g., inflammation, apoptosis, cell cycle) and key transcription factors. frontiersin.org
Proteomics What proteins does the compound interact with or modify?Discovery of direct binding partners and changes in the expression of functional proteins (e.g., enzymes, structural proteins). nih.gov
Metabolomics What is the metabolic fate of the compound in a biological system?Complete profiling of metabolites in cells, plasma, or urine to map its biotransformation pathway. peerj.com
Integrated Omics How do changes in gene expression relate to changes in proteins and metabolites?A holistic understanding of the mechanism of action, connecting genomic response to functional and metabolic consequences. oup.comnih.gov

Addressing Research Gaps in Glycoside-Specific Pharmacological Mechanisms

A significant gap in flavonoid research is the precise role of the glycoside moiety in determining pharmacological activity. It is often assumed that glycosides are merely pro-drugs for their more active aglycones, but this oversimplification overlooks key mechanistic distinctions that must be addressed for Myricetin 3-arabinofuranoside.

A primary research gap is the mechanism of cellular uptake. While passive diffusion of the lipophilic aglycone after hydrolysis is a major route, there is growing evidence that intact flavonoid glycosides can be actively transported into cells by membrane transporters, such as the sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2). mdpi.comnih.govacs.org The involvement of these transporters is controversial and requires further elucidation. cambridge.org It is critical to determine if Myricetin 3-arabinofuranoside can be transported intact and, if so, whether this leads to different intracellular effects compared to myricetin alone.

Furthermore, the presence of the bulky arabinofuranoside group at the C3-hydroxyl position fundamentally alters the molecule's structure compared to myricetin. This structural change can influence:

Receptor/Enzyme Binding: The C3-hydroxyl is part of the C ring, which, along with the B ring's hydroxyl groups, is crucial for the antioxidant and enzyme-inhibitory activities of myricetin. mdpi.com Glycosylation at this site could block or alter interactions with biological targets.

Stability and Solubility: Glycosylation generally increases water solubility and stability compared to the aglycone. nih.govmdpi.com This can affect the compound's distribution in the body and its residence time in plasma, potentially leading to different in vivo effects than the less stable aglycone. sci-hub.se

Bioactivity: While glycosylation may reduce certain activities, such as free-radical scavenging, compared to the aglycone, it can also improve others or confer new ones. nih.govsci-hub.se In some cases, flavonoid glycosides have shown similar or even higher in vivo activity than their aglycones, suggesting that the glycoside form has its own unique pharmacological relevance. sci-hub.se

Future research must be designed to specifically compare the pharmacological effects of Myricetin 3-arabinofuranoside with its aglycone, myricetin, in parallel experiments. This will allow for the dissection of glycoside-specific mechanisms and a true understanding of the compound's unique contribution to biological activity.

Q & A

Q. What analytical methods are critical for confirming the structural identity of myricetin 3-arabinofuranoside?

To confirm the structure, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) with mass spectrometry (MS). For NMR, focus on the anomeric proton signal of arabinofuranoside (δ ~5.26 ppm, doublet with J ≈5.1 Hz) and the flavonol C-3 carbon signal (δ ~134.3 ppm) to confirm glycosylation at the 3-position . Acid hydrolysis followed by chromatographic separation (e.g., CoPC) can validate the aglycone (myricetin) and sugar moiety (arabinose) . Negative ESI-MS ([M-H]⁻ at m/z 449.1) further supports molecular weight confirmation .

Q. How can researchers ensure the purity of myricetin 3-arabinofuranoside during isolation?

Use high-performance liquid chromatography (HPLC) with UV detection (λ ~254–360 nm) to monitor purity. For preparative isolation, combine column chromatography (e.g., Sephadex LH-20) with solvent partitioning (e.g., ethyl acetate/water). Validate purity via ≥95% HPLC peak area and consistency in spectral data (NMR, MS) across repeated trials .

Q. What are common challenges in quantifying myricetin 3-arabinofuranoside in plant extracts?

Key challenges include co-elution with structurally similar flavonoids (e.g., quercetin glycosides) and degradation during sample preparation. Mitigate these by:

  • Using LC-MS/MS with selective ion monitoring (SIM) to distinguish compounds .
  • Avoiding acidic conditions during extraction to prevent hydrolysis (e.g., degradation to myricetin) .
  • Validating methods with spike-and-recovery tests to assess matrix effects .

Advanced Research Questions

Q. How can researchers design experiments to study the degradation kinetics of myricetin 3-arabinofuranoside under varying pH and temperature conditions?

Use stability-indicating assays (e.g., LC-UV/MS) to monitor degradation products (e.g., myricetin). Design a factorial experiment with variables: pH (2–7), temperature (4–40°C), and time (0–48 hours). Quantify degradation rates using first-order kinetics and Arrhenius equations to model shelf-life. Include controls (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic pathways .

Q. What experimental approaches are suitable for elucidating the mechanism of action of myricetin 3-arabinofuranoside in cellular models?

  • Target identification : Use affinity chromatography or molecular docking to screen potential protein targets (e.g., tyrosinase, kinases).
  • Pathway analysis : Apply transcriptomics (RNA-seq) or phosphoproteomics to map signaling pathways affected by treatment.
  • Validation : Knockdown/overexpress candidate targets (e.g., CRISPR/Cas9) to confirm functional roles in observed bioactivity .

Q. How should conflicting data on the bioactivity of myricetin 3-arabinofuranoside across studies be addressed?

Discrepancies may arise from differences in:

  • Sample preparation : Standardize extraction protocols (e.g., non-acidic solvents, freeze-drying) to prevent degradation .
  • Assay conditions : Control for pH, temperature, and enzymatic interference (e.g., β-glucosidases in cell lysates).
  • Model systems : Replicate findings in multiple cell lines or in vivo models to confirm biological relevance .

Q. What strategies optimize the bioavailability of myricetin 3-arabinofuranoside in pharmacokinetic studies?

  • Formulation : Use nanoencapsulation (e.g., liposomes) or co-administration with absorption enhancers (e.g., piperine) .
  • Metabolite tracking : Employ LC-MS/MS to distinguish intact compound from metabolites (e.g., sulfated or glucuronidated derivatives) in plasma .

Methodological Considerations

Q. How can researchers differentiate myricetin 3-arabinofuranoside from its structural analogs (e.g., quercetin glycosides)?

  • Chromatography : Use UPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) for baseline separation.
  • MS/MS fragmentation : Compare diagnostic ions (e.g., loss of arabinofuranoside [132 Da] vs. glucoside [162 Da]) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in myricetin 3-arabinofuranoside bioactivity assays?

Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For omics data, employ false discovery rate (FDR) correction to minimize Type I errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.